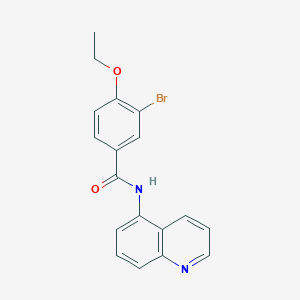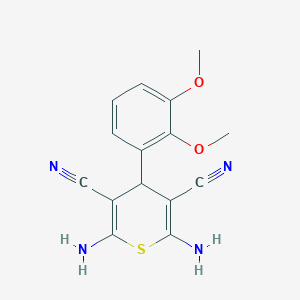
3-bromo-4-ethoxy-N-(5-quinolinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-ethoxy-N-(5-quinolinyl)benzamide is a complex organic compound with a unique structure that combines a bromine atom, an ethoxy group, and a quinoline moiety attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-ethoxy-N-(5-quinolinyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-ethoxy-N-(5-quinolinyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinoline or benzamide moieties.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.
Scientific Research Applications
3-bromo-4-ethoxy-N-(5-quinolinyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a fluorescent probe.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-bromo-4-ethoxy-N-(5-quinolinyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-ethoxy-N-quinolinylbenzamide: Lacks the 5-quinolinyl substitution, which may affect its biological activity.
4-ethoxy-N-5-quinolinylbenzamide: Lacks the bromine atom, potentially altering its reactivity and applications.
3-bromo-N-5-quinolinylbenzamide: Lacks the ethoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
3-bromo-4-ethoxy-N-(5-quinolinyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H15BrN2O2 |
|---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
3-bromo-4-ethoxy-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C18H15BrN2O2/c1-2-23-17-9-8-12(11-14(17)19)18(22)21-16-7-3-6-15-13(16)5-4-10-20-15/h3-11H,2H2,1H3,(H,21,22) |
InChI Key |
CZVNQDHILCLMTH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-{4-[(2,6-dimethylphenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}benzoate](/img/structure/B314888.png)

![3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B314892.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B314897.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(3-methylbutyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B314907.png)
![Pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B314914.png)
![Tetramethyl 6'-[(4-chlorophenoxy)acetyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B314920.png)

![methyl (2Z)-5-phenyl-2-[2,2,6,7-tetramethyl-1-(phenylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4-carboxylate](/img/structure/B314922.png)

methanone](/img/structure/B314926.png)
methanone](/img/structure/B314928.png)
![3-chloro-4-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B314932.png)
